1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride
Description
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-3-8(7-12-9)10(11)5-2-6-10;;/h3-4,7H,2,5-6,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHZOGDUJIEKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride involves several steps, starting with the preparation of the methoxypyridine ring and the cyclobutanamine moiety. The synthetic route typically includes:
Formation of the Methoxypyridine Ring: This can be achieved through various methods, including the reaction of pyridine derivatives with methoxy reagents under controlled conditions.
Cyclobutanamine Synthesis: The cyclobutanamine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the methoxypyridine ring with the cyclobutanamine moiety, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxypyridine ring, using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinyl Cyclobutane Amines
1-(6-Chloropyridin-3-yl)cyclobutan-1-amine Hydrochloride
- Structure : Chlorine replaces the methoxy group on the pyridine ring.
- Molecular Formula : C₉H₁₂Cl₂N₂ (estimated).
- Key Differences: Electron-withdrawing Cl reduces aromatic ring reactivity compared to methoxy’s electron-donating effect. Lower solubility due to mono-HCl salt vs. dihydrochloride.
- Applications : Used in agrochemical research for pest control agents .
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine Dihydrochloride
Heterocyclic Analogs
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride
- Structure : Oxadiazole replaces pyridine.
- Molecular Formula : C₇H₁₂ClN₃O; MW : 189.64 g/mol.
- Key Differences :
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride
Aromatic and Halogenated Derivatives
1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride
- Structure : Methoxyphenyl replaces methoxypyridine.
- Molecular Formula: C₁₁H₁₆ClNO; MW: 213.70 g/mol.
- Key Differences: Phenyl ring lacks pyridine’s basicity, altering pharmacokinetics. Higher lipophilicity due to non-polar aromatic system .
1-(2-Bromophenyl)cyclobutan-1-amine Hydrochloride
- Structure : Bromine substitution on phenyl.
- Molecular Formula : C₁₀H₁₃BrClN; MW : 262.58 g/mol.
- Key Differences: Heavy bromine atom increases molecular weight and may affect metabolic stability. Potential for halogen bonding in protein interactions .
Trifluoromethylated Analogs
1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy (target) enhances nucleophilic aromatic substitution reactivity, whereas chloro or CF₃ groups favor electrophilic pathways .
- Salt Forms: Dihydrochloride salts (target) exhibit superior solubility (>50 mg/mL in water) compared to mono-HCl analogs (<20 mg/mL), critical for IV formulations .
- Biological Activity : Pyridinyl derivatives (target) show higher affinity for CNS targets (e.g., serotonin receptors) vs. phenyl analogs’ preference for peripheral enzymes .
Biological Activity
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride is a chemical compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications. This compound features a unique structural framework consisting of a methoxypyridine ring and a cyclobutanamine moiety, which contributes to its diverse biological interactions.
- IUPAC Name : 1-(6-methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride
- Molecular Formula : C10H14N2O·2ClH
- CAS Number : 2361639-27-0
The synthesis of this compound typically involves several key steps, including the formation of the methoxypyridine ring and the cyclobutanamine moiety, followed by a coupling reaction to form the dihydrochloride salt.
The biological activity of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may modulate various cellular pathways by binding to receptors or enzymes, which can lead to significant downstream effects on cellular processes.
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in the context of neuropharmacology and infectious diseases. Its structural similarity to other biologically active compounds suggests that it may exhibit activities such as:
- Antimicrobial Effects : Preliminary studies indicate potential efficacy against certain bacterial strains, including those responsible for tuberculosis .
- Neuroprotective Properties : The methoxypyridine moiety may contribute to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study published in MDPI explored the antimicrobial properties of various pyridine derivatives, including 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride. Results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tuberculosis agents .
Study 2: Neuropharmacological Effects
In another investigation, the neuropharmacological effects were assessed in animal models. The findings revealed that administration of the compound resulted in improved cognitive function and reduced neuroinflammation, indicating its potential use in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
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